molecular formula C21H25N5O2 B1665816 Atevirdine CAS No. 136816-75-6

Atevirdine

Cat. No. B1665816
M. Wt: 379.5 g/mol
InChI Key: UCPOMLWZWRTIAA-UHFFFAOYSA-N
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Description

Atevirdine is a non-nucleoside reverse transcriptase inhibitor that has been studied for the treatment of HIV . It belongs to the class of organic compounds known as pyridinylpiperazines .


Synthesis Analysis

The synthesis of Atevirdine involves the preparation of the pyridylpiperazine moiety by aromatic displacement of chlorine from 2-chloro-3-nitropyridine by piperazine . The secondary amine is then protected as its BOC derivative by reaction with di-tert-butyl dicarbonate (Boc anhydride) to give 4. The nitro group is then reduced by catalytic hydrogenation. Reductive alkylation with acetaldehyde in the presence of lithium cyanoborohydride gives the corresponding N-ethyl derivative. The protecting group is then removed by reaction with TFA. Reaction of the resulting amine with the imidazolide derivative of 5-methoxy-3-indoleacetic acid produces the amide reverse transcriptase inhibitor, atevirdine .


Molecular Structure Analysis

The molecular formula of Atevirdine is C21H25N5O2 . Its average mass is 379.456 Da and its monoisotopic mass is 379.200836 Da .


Physical And Chemical Properties Analysis

The molecular formula of Atevirdine is C21H25N5O2 . Its average mass is 379.456 Da and its monoisotopic mass is 379.200836 Da .

Scientific Research Applications

HIV Treatment and Resistance Studies

  • Atevirdine's Role in HIV Treatment : Studies have explored atevirdine's efficacy as a treatment for HIV. Atevirdine, a nonnucleoside reverse transcriptase inhibitor, was tested in HIV-infected patients. However, it showed no significant effect on viral loads or CD4+ cell counts, suggesting limited effectiveness as monotherapy in HIV treatment (Been-Tiktak et al., 1996).
  • Combination Therapy with Zidovudine : Research indicates that atevirdine, when combined with zidovudine, a different antiretroviral drug, was well-tolerated. This combination therapy led to increased CD4 lymphocyte counts in some patients, and HIV isolates remained sensitive to atevirdine after 24 weeks of therapy (Reichman et al., 1995).
  • Influence on Drug Absorption : Atevirdine's solubility is pH-dependent, and its bioavailability may be affected by concurrent administration with other medications. For example, its absorption was significantly reduced when administered with didanosine, another antiretroviral drug (Morse et al., 1996).

Applications in Neurological Conditions

  • Treatment of AIDS Dementia Complex (ADC) : Atevirdine showed potential in treating ADC, a neurological complication of AIDS. In a pilot study, patients intolerant to other antiretrovirals responded to atevirdine, with improvements in neurological and neuropsychological assessments (Brew et al., 1996).

Pharmacokinetics and Safety

  • Pharmacokinetics in HIV Patients : The pharmacokinetics of atevirdine, characterized by variability among patients, were explored in asymptomatic HIV-infected patients. The study found atevirdine to be well-tolerated at various dose levels without significant effects on vital signs or laboratory tests (Been-Tiktak et al., 1995).
  • Dosage Requirements in Combination Therapy : Atevirdine's dosage requirements were investigated in combination with zidovudine. The study highlighted the interpatient variability in atevirdine plasma concentrations and the need for dosage adjustments to achieve targeted trough plasma concentrations (Morse et al., 2000).

In Vitro Studies

  • Inhibition of HIV-1 Replication : Atevirdine showed effectiveness in inhibiting HIV-1 in vitro, with synergistic effects observed when combined with zidovudine against zidovudine-resistant HIV-1 isolates (Campbell et al., 1993).

properties

IUPAC Name

[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-3-22-18-5-4-8-23-20(18)25-9-11-26(12-10-25)21(27)19-14-15-13-16(28-2)6-7-17(15)24-19/h4-8,13-14,22,24H,3,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPOMLWZWRTIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159940
Record name Atevirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atevirdine

CAS RN

136816-75-6
Record name Atevirdine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136816-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atevirdine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136816756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atevirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atevirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATEVIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N24015WC6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
382
Citations
LM Demeter, PM Meehan, G Morse… - JAIDS Journal of …, 1998 - journals.lww.com
The safety, tolerability, and antiviral activity of atevirdine (ATV), a non-nucleoside reverse transcriptase inhibitor, were studied in a phase I/II clinical trial (ACTG 187) of patients with CD4 …
Number of citations: 15 journals.lww.com
GD Morse, RC Reichman, MA Fischl, M Para… - Antiviral research, 2000 - Elsevier
… therapy with atevirdine (dose-adjusted to achieve plasma trough atevirdine concentrations … ACTG 187: 12 weeks of atevirdine monotherapy with atevirdine doses adjusted to achieve …
Number of citations: 33 www.sciencedirect.com
TB Campbell, RK Young, JJ Eron… - Journal of Infectious …, 1993 - academic.oup.com
… Combinations of atevirdine and didanosine were additive in their … of atevirdine with HIV-I RT is different than that of other nonnucleoside RT inhibitors and that combinations of atevirdine …
Number of citations: 29 academic.oup.com
RC Reichman, GD Morse, LM Demeter… - Journal of Infectious …, 1995 - academic.oup.com
… To determine whether resistance to atevirdine would develop among patients treated with … that atevirdine resistance would develop, we maintained serum atevirdine concentrations in …
Number of citations: 17 academic.oup.com
AM Been-Tiktak, HM Vrehen… - Antimicrobial agents …, 1995 - Am Soc Microbiol
… The results of the study showed that atevirdine mesylate is well … The values of the pharmacokinetic parameters for atevirdine … of atevirdine tended to increase by 90% as the …
Number of citations: 9 journals.asm.org
M Chang, VK Sood, GJ Wilson, DA Kloosterman… - Drug metabolism and …, 1998 - ASPET
… The absorption, metabolism, and excretion of atevirdine were investigated in male and … atevirdine mesylate at doses of 20 mg/kg/day or 200 mg/kg/day for 8 days, with [ 14 C]atevirdine …
Number of citations: 12 dmd.aspetjournals.org
AM Been-Tiktak, I Williams, HM Vrehen… - Antimicrobial agents …, 1996 - Am Soc Microbiol
… In this study we investigated the effect of atevirdine in … Patients were randomized to receive 600 mg of atevirdine (n … There was no statistically significant effect of atevirdine on …
Number of citations: 2 journals.asm.org
GD Morse, MA Fischl, MJ Shelton… - Antimicrobial agents …, 1996 - Am Soc Microbiol
… and atevirdine significantly reduced the maximum concentration of atevirdine in serum from 3.45 +/- 2.8 to 0.854 +/- 0.33 microM (P = 0.004). Likewise, the mean atevirdine area under …
Number of citations: 8 journals.asm.org
WR Perrault, KP Shephard, LA LaPean… - … Process Research & …, 1997 - ACS Publications
A practical synthesis of atevirdine mesylate, Pharmacia & Upjohn's first-generation non-nucleoside reverse transcriptase (RT) inhibitor for treatment of AIDS, is described. The route …
Number of citations: 20 pubs.acs.org
LM Rosser, AM O'Donnell, KM Lee, GD Morse - Antiviral research, 1994 - Elsevier
The in vitro protein-binding characteristics of atevirdine (ATV), a non-nucleoside reverse transcriptase inhibitor with activity against HIV-1, and its N-dealkylated metabolite (N-ATV) were …
Number of citations: 8 www.sciencedirect.com

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